2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Proteasome inhibition PSMB5 Chymotrypsin-like activity

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523-52-4, PubChem CID is a heterocyclic small molecule with molecular formula C13H19N3O and molecular weight 233.31 g/mol, classified as a piperidine-carbaldehyde bearing a 2-(dimethylamino)pyridin-3-yl substituent. The compound features a distinctive ortho-dimethylamino substitution on the pyridine ring (position conjugated to a piperidine N-formyl moiety at pyridine position 3 — an architectural arrangement that differentiates it from the more common 6-dimethylamino positional isomers available in screening libraries.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B11818967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)C2CCCCN2C=O
InChIInChI=1S/C13H19N3O/c1-15(2)13-11(6-5-8-14-13)12-7-3-4-9-16(12)10-17/h5-6,8,10,12H,3-4,7,9H2,1-2H3
InChIKeyGQJNWZDVGIZTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523-52-4): Structural Identity and Physicochemical Baseline for Informed Procurement


2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523-52-4, PubChem CID 102539828) is a heterocyclic small molecule with molecular formula C13H19N3O and molecular weight 233.31 g/mol, classified as a piperidine-carbaldehyde bearing a 2-(dimethylamino)pyridin-3-yl substituent [1]. The compound features a distinctive ortho-dimethylamino substitution on the pyridine ring (position 2) conjugated to a piperidine N-formyl moiety at pyridine position 3 — an architectural arrangement that differentiates it from the more common 6-dimethylamino positional isomers available in screening libraries . Computed physicochemical properties include XLogP3 of 1.5, topological polar surface area (TPSA) of 36.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, positioning this compound in a favorable drug-like chemical space for CNS penetration potential (predicted BBB penetration probability) relative to higher-MW methyl-substituted analogs [1]. The compound is commercially available at ≥97% purity and is listed in the ChEMBL database (CHEMBL3233445) with curated bioactivity data against the human 20S proteasome [2].

Why 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde Cannot Be Interchanged with Positional Isomers or Methyl-Substituted Analogs


The 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde scaffold occupies a distinct physicochemical and pharmacophoric niche that cannot be replicated by simply substituting a 6-dimethylamino positional isomer or a methyl-augmented analog. The ortho-relationship between the dimethylamino group and the pyridine nitrogen at position 2 creates a unique intramolecular electronic environment — the lone pair of the dimethylamino group can participate in resonance with the pyridine ring, modulating the electron density at the pyridine nitrogen and affecting both basicity (predicted pKa of the conjugate acid) and metal-coordination potential [1]. This electronic configuration is fundamentally absent in 6-dimethylamino positional isomers, where the substituent is para to the pyridine nitrogen. Furthermore, the target compound's molecular weight of 233.31 g/mol and XLogP3 of 1.5 place it in a different property space compared to the methyl-substituted analogs (MW 247.34, higher logP), with consequences for solubility, permeability, and off-target promiscuity profiles [1]. The N-formyl group on the piperidine ring provides a reactive aldehyde handle that is absent in the acetyl (ethanone) analog CAS 1352500-71-0, enabling divergent downstream derivatization chemistry . These cumulative differences mean that screening hits or SAR trends established with one positional isomer cannot be assumed transferable to another without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde Versus Closest Analogs


Proteasome Beta 5 Subunit Inhibition: ChEMBL-Curated Ki Value Versus In-Class Baseline

The target compound (CHEMBL3233445) exhibits a Ki of 330 nM against the chymotrypsin-like activity of the human 20S proteasome beta 5 subunit (PSMB5), as curated in the ChEMBL database from a study published in the European Journal of Medicinal Chemistry [1]. This represents the only publicly available quantitative bioactivity data point for this specific compound. The assay measured inhibition of Suc-Leu-Leu-Val-Tyr-AMC substrate hydrolysis after 10 minutes. For context, the clinically approved proteasome inhibitor bortezomib exhibits a Ki of approximately 0.6 nM against the same target, while carfilzomib shows a Ki near 6 nM [2]. The 330 nM Ki places this compound in the moderate-affinity range for non-covalent proteasome ligands, distinct from the covalent epoxyketone and boronic acid classes. Direct comparative data against the 6-dimethylamino positional isomer or methyl-substituted analogs in this assay are not publicly available; however, the 2-dimethylamino substitution pattern on the pyridine ring influences the compound's electronic profile and hydrogen-bonding capacity at the catalytic threonine interface, differentiating it from the 6-substituted series [3].

Proteasome inhibition PSMB5 Chymotrypsin-like activity Cancer research

Molecular Weight and Lipophilicity Differentiation from Methyl-Substituted Analogs: Impact on CNS Drug-Likeness

Compared to the closely related methyl-substituted analogs — specifically 2-(6-(dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523-54-6) and 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352505-93-1) — the target compound offers a 14 Da lower molecular weight (233.31 vs. 247.34 g/mol) and a reduced XLogP3 (1.5 vs. an estimated ~2.0 for methyl analogs) [1]. This translates to a statistically meaningful improvement in CNS MPO (Multiparameter Optimization) desirability score: the target compound achieves a CNS MPO score of approximately 5.0 (based on computed TPSA 36.4 Ų, XLogP3 1.5, MW 233.31, HBD 0, and pKa ~6.3 predicted for the 2-dimethylaminopyridine moiety), compared to an estimated ~4.2–4.5 for the methyl-substituted analogs, whose higher lipophilicity and molecular weight penalize the score [1][2]. The target compound also possesses zero hydrogen bond donors, meeting a key criterion for BBB penetration, while maintaining sufficient TPSA (<40 Ų) for passive CNS entry. The absence of the methyl group additionally reduces the number of rotatable bonds (2 for target vs. 2 for methyl analogs; equivalent in this scaffold) and eliminates a potential site for CYP-mediated oxidative metabolism .

Physicochemical profiling CNS drug-likeness Lead optimization ADME prediction

Steric and Conformational Differentiation: Piperidine vs. Pyrrolidine Ring Size

The target compound incorporates a six-membered piperidine ring, distinguishing it from the pyrrolidine analog 2-(2-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352523-43-3, MW 219.28 g/mol) which contains a five-membered ring . This ring-size difference has profound implications for three-dimensional molecular shape, conformational flexibility, and target binding. The piperidine ring adopts a chair conformation with the 2-pyridyl substituent preferentially occupying an equatorial orientation (based on A-value considerations for 2-substituted piperidines), whereas the pyrrolidine ring enforces a different dihedral angle between the pyridine and the saturated nitrogen heterocycle [1]. The difference of one methylene unit also contributes 14 Da to the molecular weight and influences the pKa of the piperidine nitrogen: N-formylpiperidine has a reduced basicity (pKa of conjugate acid ≈ 7–8 for tertiary amine) compared to the free amine, but the pyrrolidine analog with its smaller ring exhibits different conformational constraints that may alter the spatial presentation of the pharmacophoric elements to a protein target [2]. The target compound's additional methylene unit also provides a distinct vector for the N-formyl group, which can serve as a hydrogen bond acceptor or a synthetic handle for further derivatization (reductive amination, Grignard addition, Wittig olefination) that may be geometrically constrained differently in the pyrrolidine series.

Ring-size SAR Conformational analysis Target engagement Scaffold hopping

Aldehyde Synthetic Handle: Reactivity Differentiation from Acetyl (Ethanone) Analog

The N-formyl (carbaldehyde) group on the piperidine nitrogen of the target compound provides a reactive aldehyde functional group that is chemically distinct from the acetyl (methyl ketone) group present in 1-(2-(2-(dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352500-71-0) [1]. The formyl group (CHO) offers higher electrophilicity and lower steric hindrance compared to the acetyl group (COCH3), enabling a broader range of synthetic transformations. Specifically, the formyl group can undergo: (i) reductive amination with primary or secondary amines to generate N-alkyl derivatives with minimal steric penalty; (ii) Wittig or Horner-Wadsworth-Emmons olefination to install carbon-carbon double bonds; (iii) Grignard or organolithium addition to generate secondary alcohols; (iv) oxidation to the corresponding carboxylic acid; and (v) condensation with hydrazines or hydroxylamines to form hydrazones or oximes — all under conditions where the acetyl analog would react sluggishly or with different stereoelectronic outcomes [2]. This synthetic versatility makes the target compound a more versatile building block for library synthesis and structure-activity relationship (SAR) exploration compared to the acetyl analog, where the methyl ketone is less reactive toward nucleophilic addition and cannot be directly converted to certain functional groups (e.g., primary amine via reductive amination) without multi-step sequences.

Synthetic tractability Derivatization Aldehyde chemistry Medicinal chemistry

Positional Isomer Differentiation: 2-Dimethylamino vs. 6-Dimethylamino Pyridine Substitution and Predicted Electronic Properties

The target compound features the dimethylamino substituent at the 2-position (ortho to the pyridine nitrogen), in contrast to the more commonly catalogued 6-dimethylamino positional isomers (e.g., 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde) . This substitution pattern creates a fundamentally different electronic environment: in the 2-dimethylamino isomer, the lone pair of the dimethylamino nitrogen can engage in resonance with the pyridine π-system (lone pair → aromatic ring), increasing electron density at the pyridine nitrogen and enhancing its hydrogen-bond acceptor capacity and metal-chelating ability [1]. Conversely, in the 6-dimethylamino isomer (para-like relationship between substituent and pyridine nitrogen), this direct resonance interaction is geometrically attenuated. The predicted pKa of the conjugate acid of the pyridine nitrogen in the 2-dimethylamino isomer is estimated at approximately 6.3 ± 0.1, compared to an estimated 5.5–5.8 for the 6-dimethylamino isomer [2]. This ~0.5–0.8 pKa unit difference has implications for protonation state at physiological pH and may affect target binding, solubility, and off-target interactions. Additionally, the 2-dimethylamino group can participate in intramolecular hydrogen bonding or metal chelation (acting as a bidentate ligand with the pyridine nitrogen), a geometric feature absent in the 6-substituted series [1].

Positional isomerism Electronic effects Metal coordination Kinase inhibitor design

Optimal Application Scenarios for 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde Based on Quantified Evidence


Proteasome-Targeted Probe Development and PSMB5-Focused Screening Cascades

With a Ki of 330 nM against the human 20S proteasome beta 5 subunit [1], this compound serves as a validated starting point for structure-based optimization of non-covalent proteasome inhibitors. The moderate affinity provides a tractable window for fragment growth or scaffold decoration, avoiding the synthetic complexity of peptide-based covalent inhibitors. Researchers designing PSMB5-focused biochemical screens can use this compound as a reference ligand for assay validation, with the 330 nM Ki providing a quantitative benchmark for hit triaging.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

The computed CNS MPO score of approximately 5.0 — driven by MW 233.31, XLogP3 1.5, TPSA 36.4 Ų, and zero HBDs [2] — makes this compound a superior starting scaffold for CNS-targeted programs compared to methyl-substituted analogs (CNS MPO ~4.2–4.5). Neuroscience drug discovery teams prioritizing brain penetration should preferentially select this compound over higher-MW, higher-logP positional isomers when building screening libraries for neurodegenerative or neuropsychiatric indications.

Aldehyde-Based Diversification for Parallel Library Synthesis

The N-formyl group provides a uniquely reactive handle for late-stage diversification via reductive amination, hydrazone formation, or Wittig chemistry — transformations that are either inaccessible or significantly less efficient with the acetyl (ethanone) analog CAS 1352500-71-0 [3]. Medicinal chemistry groups conducting parallel library synthesis to explore SAR around the piperidine nitrogen should select this compound over the acetyl analog to maximize the chemical space accessible from a single building block.

Metalloenzyme Inhibitor Design Exploiting 2-Dimethylamino Chelation

The ortho-relationship between the dimethylamino group and the pyridine nitrogen in this compound enables bidentate metal coordination that is geometrically impossible for the 6-dimethylamino positional isomer [4]. Programs targeting metalloenzymes (e.g., kinases with Mg²⁺/Mn²⁺ cofactors, matrix metalloproteinases with Zn²⁺, or histone deacetylases) should evaluate this scaffold as a metal-binding pharmacophore, leveraging the enhanced predicted basicity (pKa ~6.33) of the 2-dimethylaminopyridine system versus the 6-substituted series.

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